5-fluoro-N-methylpyridin-2-amine hydrochloride
Description
Chemical Structure and Properties
5-Fluoro-N-methylpyridin-2-amine hydrochloride is a fluorinated pyridine derivative with the molecular formula C₆H₇FN₂·HCl and a molecular weight of 162.59 g/mol (calculated from free base MW 126.13 + HCl). The compound features a fluorine atom at the 5-position of the pyridine ring and a methylamine group at the 2-position, making it a valuable building block in medicinal chemistry for designing kinase inhibitors, CNS-targeting agents, and fluorinated analogs of bioactive molecules .
Properties
IUPAC Name |
5-fluoro-N-methylpyridin-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2.ClH/c1-8-6-3-2-5(7)4-9-6;/h2-4H,1H3,(H,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZOSADUXAIUYOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=C(C=C1)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-N-methylpyridin-2-amine hydrochloride typically involves the fluorination of N-methylpyridin-2-amine. One common method includes the reaction of N-methylpyridin-2-amine with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar fluorination techniques. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
5-fluoro-N-methylpyridin-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of N-methylpyridin-2-amine oxide.
Reduction: Formation of N-methylpyridin-2-amine.
Substitution: Formation of N-methylpyridin-2-amine derivatives with various substituents.
Scientific Research Applications
5-fluoro-N-methylpyridin-2-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of 5-fluoro-N-methylpyridin-2-amine hydrochloride involves its interaction with specific molecular targets. The fluorine atom in the compound can enhance its binding affinity to certain enzymes or receptors, potentially leading to biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Characteristics
- Synonyms: 5-Fluoro-N-methylpyridin-2-amine, (5-Fluoropyridin-2-yl)methylamine hydrochloride.
- CAS No.: 868636-72-0 (free base).
- Physical State : Typically a colorless to pale yellow liquid or crystalline solid, depending on purity and formulation .
- Purity : Commercially available at ≥95% (HPLC) .
- Storage : Recommended storage at 2–8°C in airtight containers protected from light to prevent decomposition .
The structural and functional analogs of 5-fluoro-N-methylpyridin-2-amine hydrochloride are critical for understanding its pharmacological and chemical uniqueness. Below is a detailed comparison:
Table 1: Structural and Functional Analogs
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences | Similarity Score* | Applications/Notes |
|---|---|---|---|---|---|
| 5-Fluoro-N-methylpyridin-2-amine HCl | C₆H₇FN₂·HCl | 162.59 | Reference compound | 1.00 | Kinase inhibitor scaffolds, CNS drug leads |
| 5-Fluoro-3-methylpyridin-2-ylamine | C₆H₇FN₂ | 126.13 | Methyl group at 3-position (vs. 5-fluoro) | 0.68 | Less selective in receptor binding |
| 3-Iodo-5-(trifluoromethyl)pyridin-2-amine | C₆H₄F₃IN₂ | 288.01 | Trifluoromethyl and iodo substituents | 0.68 | Radiolabeling probes |
| 4-Fluoropyridin-2-amine | C₅H₅FN₂ | 112.10 | Fluorine at 4-position (vs. 5-position) | 0.88 | Higher metabolic stability in vivo |
| (5-Bromopyrimidin-2-yl)methylamine HCl | C₆H₉BrClN₃ | 238.51 | Pyrimidine core (vs. pyridine) + bromine | 0.74 | Antiviral candidate |
| 5-Chloro-4-fluoropyridin-2-amine | C₅H₄ClFN₂ | 146.55 | Chloro and fluoro substituents | 0.81 | Dual halogenation enhances lipophilicity |
*Similarity scores calculated based on Tanimoto coefficients using structural fingerprints .
Key Comparative Insights
Fluorine Position and Bioactivity: The 5-fluoro substitution in the target compound enhances electron-withdrawing effects, improving binding affinity to adenosine receptors compared to 4-fluoropyridin-2-amine . 3-Iodo-5-(trifluoromethyl)pyridin-2-amine shows higher molecular weight and steric bulk, limiting blood-brain barrier penetration compared to the target compound .
Substituent Effects on Pharmacokinetics: 5-Chloro-4-fluoropyridin-2-amine exhibits greater metabolic stability due to dual halogenation but reduced solubility . The methylamine group in the target compound improves solubility in polar solvents (e.g., DMF, ethanol) compared to non-aminated analogs .
Core Heterocycle Differences :
- Pyrimidine-based analogs (e.g., (5-bromopyrimidin-2-yl)methylamine HCl ) show distinct electronic properties, favoring antiviral over kinase inhibition applications .
Table 2: Analytical and Stability Data
Biological Activity
5-Fluoro-N-methylpyridin-2-amine hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.
Chemical Structure and Properties
This compound is characterized by a pyridine ring substituted with a fluorine atom and a methyl group. Its chemical structure can be represented as follows:
This compound exhibits properties that make it a valuable candidate for various pharmacological applications, particularly in targeting specific biological pathways.
Biological Activity Overview
The biological activity of this compound has been investigated across several studies, highlighting its potential as an inhibitor of key enzymes and receptors involved in disease processes.
1. Enzyme Inhibition
Research indicates that this compound acts as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This inhibition is crucial for drug metabolism, influencing the pharmacokinetics and safety profiles of co-administered drugs. The implications of this activity are significant in the context of drug interactions and therapeutic efficacy.
2. Antimicrobial Activity
This compound has shown promising antimicrobial properties. In vitro studies demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.0048 to 0.0195 mg/mL against pathogens like E. coli and Bacillus mycoides .
3. Antiviral Properties
The compound has also been evaluated for antiviral activity, particularly against viral strains such as the tobacco mosaic virus. Its structural features contribute to its ability to interact with viral proteins, potentially inhibiting viral replication .
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of various compounds, this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the compound's structure could enhance its antibacterial potency without compromising selectivity .
| Compound | MIC (mg/mL) | Activity |
|---|---|---|
| This compound | 0.0048 | Effective against Bacillus mycoides |
| This compound | 0.0195 | Effective against E. coli |
Case Study 2: Pharmacokinetic Studies
Pharmacokinetic evaluations have shown that this compound demonstrates favorable absorption characteristics, with low plasma protein binding and minimal metabolism by cytochrome P450 enzymes. This profile suggests that the compound may be suitable for oral administration and could lead to improved therapeutic outcomes when used in combination therapies .
The mechanisms underlying the biological activity of this compound involve:
- Inhibition of Enzymatic Activity : By inhibiting cytochrome P450 enzymes, the compound alters metabolic pathways that can affect drug clearance rates.
- Modulation of Receptor Activity : Its structural characteristics allow for strong interactions with biological receptors, which may lead to altered signaling pathways involved in disease processes.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-fluoro-N-methylpyridin-2-amine hydrochloride, and how can intermediates be characterized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. Key intermediates (e.g., halogenated pyridines) require validation using 1H NMR (chemical shifts for aromatic protons and methylamino groups) and HRMS to confirm molecular ion peaks. For example, analogous compounds in used 1H NMR (δ 2.5–3.5 ppm for methyl groups) and HRMS with <2 ppm mass accuracy to verify structures .
Q. How can researchers ensure structural purity of this compound?
- Methodological Answer : Combine single-crystal X-ray diffraction (as in , where R-factor = 0.034 ensured structural accuracy) with HPLC (≥95% purity thresholds, as in ) for rigorous validation. Monitor fluorine and chlorine content via elemental analysis .
Q. What stability considerations are critical for handling this compound in aqueous solutions?
- Methodological Answer : Conduct pH-dependent stability studies (pH 3–9) using UV-Vis spectroscopy to track degradation. Store lyophilized samples at –20°C, as hydrochloride salts are hygroscopic and prone to hydrolysis under humid conditions (see safety protocols in ) .
Advanced Research Questions
Q. How can computational methods predict reaction pathways for modifying the pyridine core of this compound?
- Methodological Answer : Use quantum chemical calculations (e.g., DFT) to model substituent effects on reactivity. highlights ICReDD’s approach, combining reaction path searches with experimental feedback to optimize conditions (e.g., fluorine’s electron-withdrawing effects on regioselectivity) .
Q. What advanced spectroscopic techniques resolve contradictions in NMR data for fluorinated pyridine derivatives?
- Methodological Answer : Employ 19F NMR to resolve overlapping signals in 1H NMR. For example, used 13C NMR to distinguish methoxy and methylamino groups, while 2D NMR (COSY, HSQC) can clarify coupling patterns in complex mixtures .
Q. How can statistical experimental design improve yield in multi-step syntheses involving this compound?
- Methodological Answer : Apply response surface methodology (RSM) or Taguchi designs (as in ) to optimize variables like temperature, solvent polarity, and catalyst loading. For instance, a central composite design could minimize trials while maximizing yield for critical steps (e.g., amination) .
Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
